REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[NH:17][C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.N1C=CC=CC=1.[C:25](OC(=O)C)(=[O:27])[CH3:26]>>[C:25]([O:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]2[NH:17][C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]=2)[CH:3]=1)(=[O:27])[CH3:26]
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Name
|
|
Quantity
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11 g
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Type
|
reactant
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Smiles
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OC=1C=C(C=CC1)C1=NC2=CC=CC=C2C(N1)=O
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Name
|
|
Quantity
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16.06 mL
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
145 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Type
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CUSTOM
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Details
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stirred for 3.5 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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ADDITION
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Details
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poured onto ice-water (800 mL)
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Type
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STIRRING
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Details
|
stirred for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The solid was then filtered
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Type
|
WASH
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Details
|
washed with water, ethanol, ether and finally hexane
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Type
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CUSTOM
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Details
|
dried for several hours under high vacuum
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Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
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C(C)(=O)OC1=CC(=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |